molecular formula C13H19NO2 B14803570 (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine

(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine

Cat. No.: B14803570
M. Wt: 221.29 g/mol
InChI Key: ZQTNGTOBTBITKK-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group

Preparation Methods

The synthesis of (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine typically involves multiple steps, including protection, substitution, etherification, and deprotection reactions . One common method starts with p-methyl phenol as the raw material. The steps are as follows:

    Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.

    Bromine Substitution: Introducing a bromine atom to facilitate further reactions.

    Etherification: Forming ether bonds by reacting with cyclopropyl and isopropyl groups.

    Deprotection: Removing the protective groups to yield the final product.

Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access . The cyclopropoxy and isopropoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual ether substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(4-cyclopropyloxy-3-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C13H19NO2/c1-9(2)15-13-7-10(8-14)3-6-12(13)16-11-4-5-11/h3,6-7,9,11H,4-5,8,14H2,1-2H3

InChI Key

ZQTNGTOBTBITKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CN)OC2CC2

Origin of Product

United States

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